molecular formula C11H16N2 B6229673 [1-(pyridin-2-yl)cyclopentyl]methanamine CAS No. 1176042-23-1

[1-(pyridin-2-yl)cyclopentyl]methanamine

Cat. No. B6229673
CAS RN: 1176042-23-1
M. Wt: 176.3
InChI Key:
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Description

“[1-(pyridin-2-yl)cyclopentyl]methanamine” is a chemical compound with the IUPAC name cyclopentyl (2-pyridinyl)methylamine . It has a molecular weight of 176.26 . The compound is typically stored at room temperature and is available in liquid form .


Synthesis Analysis

The synthesis of pyridin-2-yl-methanones from pyridin-2-yl-methanes has been described in the literature . This process involves the oxidation of Csp3-H, catalyzed by transition metals . The reaction is efficient and can be carried out under mild conditions with water .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H16N2/c12-11(9-5-1-2-6-9)10-7-3-4-8-13-10/h3-4,7-9,11H,1-2,5-6,12H2 . This indicates that the compound has a cyclopentyl group attached to a pyridin-2-yl group via a methanamine linkage.


Chemical Reactions Analysis

The compound has been used in the synthesis of aromatic ketones . Pyridin-2-yl-methanes with aromatic rings, such as substituted benzene, thiophene, thiazole, pyridine, and triazine, undergo the reaction well to obtain the corresponding products in moderate to good yields .


Physical And Chemical Properties Analysis

“[1-(pyridin-2-yl)cyclopentyl]methanamine” is a liquid at room temperature . It has a molecular weight of 176.26 .

Safety and Hazards

The compound is labeled with the signal word “Danger” and is associated with hazard statements H302, H315, H318, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

While specific future directions for this compound are not mentioned in the retrieved papers, its use in the synthesis of aromatic ketones suggests potential applications in the development of pharmaceutical intermediates .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for [1-(pyridin-2-yl)cyclopentyl]methanamine involves the reaction of pyridine-2-carboxaldehyde with cyclopentylmagnesium bromide, followed by reduction of the resulting alcohol with lithium aluminum hydride and subsequent reductive amination with formaldehyde and ammonium chloride.", "Starting Materials": [ "Pyridine-2-carboxaldehyde", "Cyclopentylmagnesium bromide", "Lithium aluminum hydride", "Formaldehyde", "Ammonium chloride" ], "Reaction": [ "Step 1: Pyridine-2-carboxaldehyde is reacted with cyclopentylmagnesium bromide in anhydrous ether to form the corresponding alcohol.", "Step 2: The alcohol is then reduced with lithium aluminum hydride in dry ether to form the corresponding amine.", "Step 3: The amine is then subjected to reductive amination with formaldehyde and ammonium chloride in the presence of a reducing agent such as sodium cyanoborohydride to form [1-(pyridin-2-yl)cyclopentyl]methanamine." ] }

CAS RN

1176042-23-1

Product Name

[1-(pyridin-2-yl)cyclopentyl]methanamine

Molecular Formula

C11H16N2

Molecular Weight

176.3

Purity

95

Origin of Product

United States

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